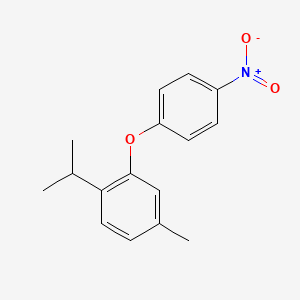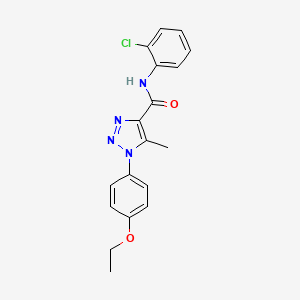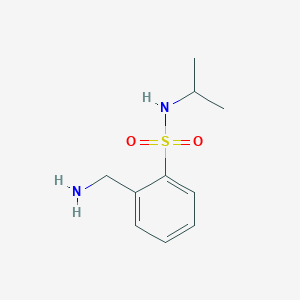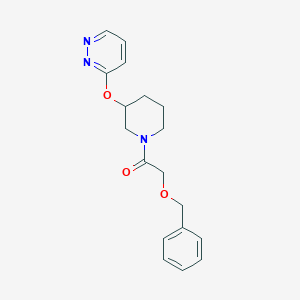![molecular formula C14H17N3S B2638187 2-(5-methylhexahydropyrrolo[3,4-c]pyrrol-2(1H)-yl)benzo[d]thiazole CAS No. 2097873-04-4](/img/structure/B2638187.png)
2-(5-methylhexahydropyrrolo[3,4-c]pyrrol-2(1H)-yl)benzo[d]thiazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(5-methylhexahydropyrrolo[3,4-c]pyrrol-2(1H)-yl)benzo[d]thiazole is a complex organic compound that features a unique combination of a benzo[d]thiazole ring and a hexahydropyrrolo[3,4-c]pyrrole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-methylhexahydropyrrolo[3,4-c]pyrrol-2(1H)-yl)benzo[d]thiazole typically involves multi-step organic reactions. One common approach is the condensation of a 1,4-dicarbonyl compound with a primary amine or ammonia under neutral or weakly acidic conditions to form the pyrrole ring .
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the processes to meet industrial demands.
Chemical Reactions Analysis
Types of Reactions
2-(5-methylhexahydropyrrolo[3,4-c]pyrrol-2(1H)-yl)benzo[d]thiazole can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the benzo[d]thiazole ring, using reagents like halides or sulfonates.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
2-(5-methylhexahydropyrrolo[3,4-c]pyrrol-2(1H)-yl)benzo[d]thiazole has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential as a pharmaceutical agent due to its unique structural features.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and polymers.
Mechanism of Action
The mechanism of action of 2-(5-methylhexahydropyrrolo[3,4-c]pyrrol-2(1H)-yl)benzo[d]thiazole involves its interaction with specific molecular targets. The benzo[d]thiazole ring can interact with various enzymes and receptors, potentially inhibiting or activating their functions. The hexahydropyrrolo[3,4-c]pyrrole moiety may also contribute to the compound’s overall bioactivity by enhancing its binding affinity to target molecules.
Comparison with Similar Compounds
Similar Compounds
Indole Derivatives: Share a similar heterocyclic structure and are known for their biological activities.
Pyrrole Derivatives: Similar in structure and often used in the synthesis of pharmaceuticals and materials.
Uniqueness
What sets 2-(5-methylhexahydropyrrolo[3,4-c]pyrrol-2(1H)-yl)benzo[d]thiazole apart is its unique combination of the benzo[d]thiazole and hexahydropyrrolo[3,4-c]pyrrole moieties, which may confer distinct chemical and biological properties not found in other similar compounds.
Properties
IUPAC Name |
2-(2-methyl-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-5-yl)-1,3-benzothiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N3S/c1-16-6-10-8-17(9-11(10)7-16)14-15-12-4-2-3-5-13(12)18-14/h2-5,10-11H,6-9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XAFOJYQREUITTR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CC2CN(CC2C1)C3=NC4=CC=CC=C4S3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[2-(Thiophen-2-yl)acetyl]pyrrolidine-2-carboxylic acid](/img/structure/B2638106.png)

![2-[1-(2-methoxyethyl)-1H-pyrazol-4-yl]ethan-1-amine](/img/structure/B2638110.png)


![2-[3-(Pyrrolidine-1-carbonyl)phenoxy]pyridine](/img/structure/B2638115.png)


![N-[(3-Chlorophenyl)-cyanomethyl]-3-pyridin-2-ylsulfanylpropanamide](/img/structure/B2638121.png)


![Ethyl 3-(2-{4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}acetohydrazido)-3-iminopropanoate](/img/structure/B2638125.png)

